molecular formula C13H15N3O2S B2704688 N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 305373-15-3

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B2704688
CAS No.: 305373-15-3
M. Wt: 277.34
InChI Key: JLAXVYRRIJWZQZ-UHFFFAOYSA-N
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Description

Overview of Thiazolidinone Pharmacophore in Medicinal Chemistry

Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, widely recognized as privileged scaffolds in medicinal chemistry due to their structural adaptability and diverse pharmacological profiles. The core structure consists of a thiazolidine ring with ketone and imino functional groups, enabling interactions with biological targets through hydrogen bonding, dipole interactions, and π-π stacking. Key modifications at positions 2, 4, and 5 of the thiazolidinone ring significantly influence bioactivity, as demonstrated in antidiabetic, antimicrobial, and anticancer agents. For instance, the 4-oxo group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes, while the 5-arylidene substituent improves membrane permeability and target selectivity.

Historical Development of 2-Imino-4-oxo-1,3-thiazolidin Derivatives

The evolution of 2-imino-4-oxo-thiazolidin derivatives began with early synthetic efforts to enhance the reactivity and stability of the thiazolidinone core. Initial studies focused on replacing the 2-thioxo group with an imino moiety, which reduced pan-assay interference (PAINS) liabilities while retaining electrophilic properties. This modification proved critical in minimizing off-target interactions, as exemplified by derivatives showing improved selectivity for peroxisome proliferator-activated receptor gamma (PPAR-γ) in antidiabetic applications. The introduction of acetamide-linked aromatic substituents at position 5 further diversified the scaffold’s applications, enabling tailored interactions with hydrophobic binding pockets in enzymes like cyclooxygenase-2 (COX-2) and tyrosine kinases.

Table 1: Key Structural Modifications in 2-Imino-4-oxo-thiazolidin Derivatives

Position Modification Biological Impact Example Targets
2 Imino substitution Reduces PAINS behavior; enhances selectivity PPAR-γ, EGFR
4 Oxo group retention Maintains electrophilicity for covalent binding Thrombin, topoisomerases
5 Arylacetamide linker Improves lipophilicity and target affinity COX-2, NF-κB

Significance of N-(2,3-Dimethylphenyl)-2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide in Contemporary Research

This compound’s design integrates three pharmacophoric elements:

  • 2-Imino-4-oxothiazolidine core : Enhances electrophilicity for covalent interactions while reducing nonspecific binding.
  • N-(2,3-Dimethylphenyl) group : Increases lipophilicity, promoting membrane penetration and interaction with hydrophobic enzyme pockets.
  • Acetamide bridge : Facilitates hydrogen bonding with polar residues, improving binding specificity.

Preliminary computational studies suggest strong affinity for PPAR-γ and NF-κB, aligning with the antidiabetic and anti-inflammatory activities observed in structurally analogous thiazolidinones. The 2,3-dimethylphenyl substituent may further modulate pharmacokinetic properties by slowing hepatic metabolism, as methyl groups sterically hinder cytochrome P450 oxidation.

Research Objectives and Scope

This article aims to:

  • Analyze the structural and electronic features of this compound.
  • Evaluate its synthetic pathways and scalability for preclinical development.
  • Assess its pharmacological potential through in silico and in vitro models, focusing on molecular target engagement.
  • Identify opportunities for SAR-driven optimization to enhance efficacy and selectivity.

The scope excludes clinical or toxicological assessments, concentrating instead on mechanistic and synthetic considerations to guide future drug discovery efforts.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-7-4-3-5-9(8(7)2)15-11(17)6-10-12(18)16-13(14)19-10/h3-5,10H,6H2,1-2H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAXVYRRIJWZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 2,3-dimethylaniline with a thiazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that similar thiazolidine derivatives possess significant activity against a range of pathogens. For instance:

  • Mechanism of Action : The thiazolidine ring structure is believed to contribute to the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • In Vitro Studies : Compounds with structural similarities have demonstrated effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

Anticancer Applications

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have indicated that this compound exhibits selective cytotoxicity towards various cancer cell lines. For example, derivatives have shown percent growth inhibitions (PGIs) ranging from 50% to over 85% against lines such as OVCAR-8 and NCI-H40 .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.4
  • Mechanism : The anticancer activity is hypothesized to involve the inhibition of specific enzymes related to cancer metabolism, potentially leading to apoptosis in cancer cells.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

  • Research Findings : Preliminary studies indicate that thiazolidine derivatives can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Thiazolidine Ring : The initial step typically includes the reaction of appropriate thioureas with maleic acid derivatives under controlled conditions.
  • Functionalization : Subsequent reactions introduce the acetamide group, often through acylation methods.

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolidine derivatives and their evaluation for antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, contributing to its antimicrobial activity. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Thiazolidinone/Acetamide) Molecular Formula Molecular Weight (g/mol) Key Data/Properties References
N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide 2-imino, 4-oxo thiazolidinone; 2,3-dimethylphenyl C₁₉H₂₀N₃O₂S 370.45 (calculated) Tautomerism likely (based on analogs)
2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide 4-chloro-2-methylphenyl imino; 2,3-dimethylphenyl C₂₀H₂₀ClN₃O₂S 401.91 Crystallographic data available
N-benzyl-2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide 3,4-dimethylphenyl imino; benzyl C₂₃H₂₄N₃O₂S 422.52 Commercial availability (supplier data)
N-(2,3-dichlorophenyl)-2-{3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide 4-methoxyphenyl imino; 2,3-dichlorophenyl C₂₀H₁₉Cl₂N₃O₃S 452.35 Potential pesticidal activity (structural similarity to herbicides)
2-(2-{[4-(aminosulfonyl)phenyl]imino}-3-ethyl-4-oxo-1,3-thiazolidin-5-yl)-N-(2,6-dimethylphenyl)acetamide 4-sulfonamidephenyl imino; 2,6-dimethylphenyl C₂₁H₂₄N₄O₄S₂ 484.57 High polarity due to sulfonyl group

Key Observations:

Tautomerism: Analogous compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exhibit a 1:1 tautomeric equilibrium between imino and amino forms in solution , suggesting similar behavior in the target compound.

Spectral Data :

  • Derivatives with substituted benzylidene groups (e.g., 3,4,5-trimethoxybenzylidene) show distinct $ ^1H $-NMR signals (δ 3.73–9.89 ppm) and UV-Vis absorption profiles, useful for characterizing electronic transitions .

Biological and Industrial Relevance: Compounds like N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide (CAS 137-58-6) are commercialized as pharmaceuticals or agrochemicals, highlighting the acetamide-thiazolidinone scaffold’s versatility .

Biological Activity

N-(2,3-Dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound belonging to the thiazolidinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2S2C_{13}H_{14}N_2O_2S_2, with a molecular weight of approximately 298.39 g/mol. This compound features a thiazolidinone ring structure that is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiazolidinone derivatives, including this compound.

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen TypeMinimum Inhibitory Concentration (MIC) μg/mLReference
Gram-positive Bacteria 10.7 - 21.4
Gram-negative Bacteria 15.0 - 30.0
Fungi 20.0 - 40.0

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The best activity was noted with MIC values ranging from 10.7 to 21.4 μg/mL against certain bacterial strains.

Anticancer Activity

Research has also highlighted the anticancer properties of thiazolidinone derivatives. Studies indicate that these compounds can induce apoptosis in cancer cells.

Case Study: Apoptosis Induction in HeLa Cells

In a study investigating the anticancer effects of thiazolidinone derivatives, this compound was found to induce apoptosis in HeLa cells through both extrinsic and intrinsic pathways. The treatment resulted in significant morphological changes in the cells and activation of caspases, indicating programmed cell death mechanisms were engaged .

Antiviral Activity

The antiviral potential of thiazolidinone derivatives has been explored with promising results. Some compounds have shown efficacy against viral replication.

Table 2: Antiviral Efficacy Against Selected Viruses

Virus TypeEffective Concentration (EC50) μMReference
HCV 31.9 - 32.2
HIV 0.20 - 0.21

The compound demonstrated significant antiviral activity against Hepatitis C Virus (HCV) and HIV, with low cytotoxicity observed in cell lines.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The thiazolidinone scaffold can inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by modulating signaling pathways associated with cell survival.
  • Viral Replication Interference : It may disrupt viral replication processes by targeting viral enzymes or host cell pathways.

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of 2,3-dimethylaniline with a thiazolidinone precursor. Key steps include:

  • Thiazolidinone ring formation : Reaction of thiourea derivatives with α-chloroacetamide intermediates under basic conditions (e.g., NaOH/ethanol) at reflux .
  • Acetamide coupling : Use of coupling agents like chloroacetyl chloride or ethyl chloroacetate in solvents such as DMF, monitored via TLC/HPLC for purity .
  • Purification : Recrystallization from ethanol or DMF-water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Structural confirmation : FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹), 1^1H/13^13C NMR for substituent assignments, and mass spectrometry for molecular ion validation .
  • Purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What in vitro biological assays are used for initial pharmacological screening?

Common assays include:

  • Enzyme inhibition : Testing against targets like COX-2 or α-glucosidase using spectrophotometric methods .
  • Antimicrobial activity : Agar dilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinities to therapeutic targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina or Schrödinger Suite .
  • QSAR studies : Correlate substituent effects (e.g., methyl groups on phenyl rings) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed IC50 measurement conditions) .
  • Structural analogs : Test derivatives with systematic modifications (e.g., replacing dimethylphenyl with chlorophenyl) to isolate activity drivers .

Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., thiazolidinone cyclization)?

  • Kinetic studies : Monitor intermediates via 1^1H NMR or LC-MS to identify rate-determining steps .
  • Isotopic labeling : Use 15^{15}N-thiourea to trace nitrogen incorporation into the thiazolidinone ring .

Q. What advanced techniques validate the compound’s pharmacokinetic properties?

  • In vitro ADME : Caco-2 cell permeability assays and microsomal stability tests (e.g., human liver microsomes) .
  • Metabolite profiling : UPLC-QTOF-MS to identify Phase I/II metabolites in hepatocyte incubations .

Methodological Considerations

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature70–80°C (reflux)Prevents byproduct formation
Solvent SystemEthanol/DMF (3:1 v/v)Enhances solubility
CatalystTriethylamine (1.2 eq)Accelerates coupling

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget Activity (IC50)Key FindingReference
2,3-Dimethylphenyl vs. 4-ChlorophenylCOX-2 inhibition (12 µM vs. 18 µM)Methyl groups enhance selectivity
Thiazolidinone vs. Pyrimidine coreα-Glucosidase inhibition (25 µM vs. 42 µM)Thiazolidinone improves potency

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